Scientific Field: Biochemistry and Molecular Biology
Summary of Application: This compound is used as a potent inhibitor of the JAK2 kinase. JAK2 is a type of protein tyrosine kinase that transmits signals within cells. When these proteins are bound to a cytokine receptor, they can activate the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, cell migration, and apoptosis.
Methods of Application: The compound is synthesized and used in biochemical assays to test its inhibitory effect on JAK2. The exact experimental procedures and technical details would depend on the specific assay being used.
Results or Outcomes: The results would typically be a measure of the compound’s inhibitory effect on JAK2. This could include measures of the compound’s IC50 value (the concentration of the compound that is required to inhibit the activity of JAK2 by 50%).
Scientific Field: Bioinformatics and Cardiology
Summary of Application: This compound has been identified in bioinformatic analyses related to pyroptosis, a form of programmed cell death, and its role in cardiac remodeling.
Methods of Application: Bioinformatic tools are used to analyze gene expression data and identify differentially expressed genes related to pyroptosis.
Results or Outcomes: The results of these analyses can provide insights into the molecular mechanisms underlying cardiac remodeling and identify potential therapeutic targets.
Scientific Field: Structural Biology
Summary of Application: This compound has been used in the determination of crystal structures of JAK1 and JAK2 inhibitor complexes.
Methods of Application: The compound is synthesized and used in X-ray crystallography experiments to determine the structure of the protein-inhibitor complex. The exact experimental procedures and technical details would depend on the specific assay being used.
Results or Outcomes: The results would typically be a detailed three-dimensional structure of the protein-inhibitor complex, which can provide insights into the molecular mechanisms of inhibition.
Scientific Field: Cardiology and Molecular Biology
Summary of Application: This compound has been identified in bioinformatic analyses related to pyroptosis, a form of programmed cell death, and its role in angiotensin II-induced cardiac remodeling.
Scientific Field: Organic Chemistry
Summary of Application: This compound is a key intermediate used for the synthesis of a potent inhibitor of the JAK2 kinase.
Methods of Application: The compound is synthesized and used in various chemical reactions to produce the JAK2 inhibitor. The exact experimental procedures and technical details would depend on the specific synthesis being performed.
Results or Outcomes: The results would typically be the successful synthesis of the JAK2 inhibitor, which can then be used in further biochemical assays.
AZD1480 is a small molecule inhibitor specifically targeting Janus kinase 2 (JAK2), a member of the Janus kinase family involved in various signaling pathways crucial for cell proliferation, differentiation, and survival. The compound is chemically characterized as 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, with a molecular formula of and a molecular weight of approximately 348.77 g/mol . AZD1480 has shown promise in preclinical studies for its ability to inhibit JAK2-mediated signaling pathways, particularly those involving signal transducer and activator of transcription 3 (STAT3), which is often aberrantly activated in various cancers .
AZD1480 functions primarily through competitive inhibition of ATP binding to the JAK2 kinase domain. The inhibition constant (K_i) for AZD1480 is reported to be 0.26 nM, indicating a potent interaction with the target enzyme . The compound's mechanism involves blocking the phosphorylation of downstream signaling proteins such as STAT3 and STAT5, which are critical for oncogenic signaling pathways .
AZD1480 has been demonstrated to suppress tumor growth in various cancer models, particularly those characterized by persistent STAT3 activity. In vitro studies have shown that AZD1480 effectively inhibits the proliferation of human solid tumor xenografts and engineered cell lines expressing JAK2 . The compound exhibits selectivity for JAK2 over other Janus kinases, such as JAK1 and JAK3, which is crucial for minimizing off-target effects in therapeutic applications .
AZD1480 is currently under investigation for its therapeutic potential in treating various malignancies, including solid tumors and myeloproliferative disorders such as primary myelofibrosis and essential thrombocythemia . The compound's ability to inhibit JAK2-mediated pathways makes it a candidate for addressing diseases where aberrant JAK signaling contributes to pathogenesis.
Studies have shown that AZD1480 not only inhibits JAK2 but also affects related signaling pathways involving STAT proteins. For instance, the compound has been observed to block STAT3 phosphorylation effectively, leading to reduced tumor cell viability in models expressing constitutively active STAT3 . Additionally, AZD1480's interactions with other kinases have been characterized through extensive profiling against a panel of 82 kinases, demonstrating its selectivity and potential side effects .
AZD1480 belongs to a class of compounds that target Janus kinases. Below are some similar compounds along with a brief comparison highlighting their unique features:
Compound Name | Target Kinase | Unique Features |
---|---|---|
Ruxolitinib | JAK1/JAK2 | Approved for myelofibrosis; broader JAK inhibition |
Baricitinib | JAK1/JAK2 | Approved for rheumatoid arthritis; also targets JAK1 |
Tofacitinib | JAK1/JAK3 | Approved for rheumatoid arthritis; different selectivity |
Fedratinib | JAK2 | Specifically targets JAK2; approved for myelofibrosis |
AZD1480 is distinguished by its high selectivity for JAK2 over other kinases within the Janus family, making it particularly effective in contexts where JAK2 is implicated without significant interference from other pathways .
Acute Toxic;Health Hazard